![molecular formula C14H16BrNO3 B7589920 2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7589920.png)
2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid
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Overview
Description
2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid, also known as BPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. BPA is a pyrrolidine derivative that is structurally similar to other compounds that have been shown to have significant biological activity. In
Mechanism of Action
The mechanism of action of 2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid is not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the central nervous system. Specifically, 2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This increased neurotransmitter activity is thought to underlie the observed effects of 2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid on behavior and physiology.
Biochemical and Physiological Effects:
2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid has been shown to have a number of biochemical and physiological effects. In animal studies, 2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid has been shown to increase locomotor activity, reduce anxiety-like behavior, and enhance cognitive function. Additionally, 2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid has been shown to have effects on the cardiovascular system, including the regulation of blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid in lab experiments is its relatively straightforward synthesis and availability. Additionally, 2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid has been shown to have significant effects on behavior and physiology, making it a potentially useful tool for studying the mechanisms of action of neurotransmitters in the central nervous system. However, there are also limitations to using 2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid in lab experiments. For example, the effects of 2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid may be dose-dependent, and it may be difficult to control for individual differences in response to the compound.
Future Directions
There are a number of future directions for research on 2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid. One area of interest is in the development of new compounds that are structurally similar to 2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid but have improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid and its effects on behavior and physiology. Finally, there is a need for more research on the potential therapeutic applications of 2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid in various neurological disorders.
Conclusion:
In conclusion, 2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid is a pyrrolidine derivative that has been studied extensively for its potential applications in scientific research. 2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid has been shown to have significant effects on the central nervous system, including the modulation of neurotransmitter activity and the regulation of behavior and physiology. While there are limitations to using 2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid in lab experiments, it remains a potentially useful tool for studying the mechanisms of action of neurotransmitters in the central nervous system. Further research is needed to fully understand the potential therapeutic applications of 2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid in various neurological disorders.
Synthesis Methods
The synthesis of 2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid involves a series of chemical reactions that begin with the reaction of 3-bromobenzoyl chloride with pyrrolidine to form 3-bromobenzoylpyrrolidine. This intermediate is then reacted with sodium hydroxide to form the final product, 2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid. The synthesis of 2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid is relatively straightforward and can be accomplished using standard laboratory techniques.
Scientific Research Applications
2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid has been studied extensively for its potential applications in scientific research. One of the key areas of research has been in the field of neuroscience, where 2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid has been shown to have significant effects on the central nervous system. Specifically, 2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid has been shown to modulate the activity of certain neurotransmitters, including dopamine, serotonin, and norepinephrine. This makes 2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid a potentially useful tool for studying the mechanisms of action of these neurotransmitters and their role in various neurological disorders.
properties
IUPAC Name |
2-[1-[2-(3-bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c15-11-4-1-3-10(7-11)8-13(17)16-6-2-5-12(16)9-14(18)19/h1,3-4,7,12H,2,5-6,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABPGJLPLLRXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC(=CC=C2)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid |
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